molecular formula C20H20FN3O3S B6468887 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640874-72-0

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468887
CAS No.: 2640874-72-0
M. Wt: 401.5 g/mol
InChI Key: AKCZUECOBAWXGF-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative featuring a piperidine ring substituted with a 5-fluoro-2-methoxybenzenesulfonyl group. The 1,8-naphthyridine core is a bicyclic aromatic system known for its versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and neurological applications . The sulfonyl-piperidine moiety enhances solubility and may modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-27-18-7-5-16(21)13-19(18)28(25,26)24-11-8-14(9-12-24)17-6-4-15-3-2-10-22-20(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCZUECOBAWXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

The reaction typically employs 5-fluoro-2-methoxybenzenesulfonyl chloride and piperidin-4-amine in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system. A base such as triethylamine (TEA) or pyridine is added to neutralize HCl generated during the reaction.

Reaction conditions :

  • Molar ratio : 1:1 (piperidine:sulfonyl chloride)

  • Temperature : 0–25°C (room temperature preferred for controllability)

  • Time : 4–12 hours

  • Yield : 75–82%

Mechanistic Insight :
The sulfonyl chloride undergoes nucleophilic attack by the piperidine’s amine group, forming a stable sulfonamide bond. Steric hindrance from the piperidine’s bicyclic structure necessitates prolonged reaction times compared to linear amines.

Formation of the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring is constructed via cyclization reactions, often starting from aminopyridine precursors. Recent advancements utilize Meldrum’s acid adduct thermolysis to generate the heterocyclic core efficiently.

Cyclization via Thermolysis

Aminopyridine derivatives are heated with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) at 80–100°C in toluene. This method avoids harsh acidic conditions, preserving functional group integrity.

Key parameters :

  • Catalyst : None required

  • Reaction time : 6–8 hours

  • Yield : 68–74%

Alternative approach :
Quinoline-based precursors may undergo Skraup cyclization , though this method risks over-oxidation and is less favored for sensitive substrates.

Coupling of the Piperidine Sulfonyl and Naphthyridine Components

The final step involves coupling the sulfonyl-piperidine moiety with the 1,8-naphthyridine core. A Buchwald-Hartwig amination or Ullmann coupling is employed to form the C–N bond between the piperidine’s 4-position and the naphthyridine’s 2-position.

Buchwald-Hartwig Amination

Conditions :

  • Catalyst : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane

  • Temperature : 100–110°C

  • Time : 12–18 hours

  • Yield : 70–78%

Advantages :

  • High regioselectivity for the naphthyridine’s 2-position.

  • Tolerates electron-withdrawing groups (e.g., fluorine, methoxy).

Ullmann Coupling

Conditions :

  • Catalyst : CuI/1,10-phenanthroline

  • Base : K₃PO₄

  • Solvent : DMSO

  • Temperature : 120°C

  • Time : 24–36 hours

  • Yield : 65–70%

Trade-offs :
Lower yields compared to Pd-catalyzed methods but cost-effective for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterBuchwald-Hartwig (Pd)Ullmann (Cu)
Optimal solvent 1,4-DioxaneDMSO
Temperature 100°C120°C
Yield 78%70%

Polar aprotic solvents like DMSO enhance copper catalyst activity, while dioxane stabilizes palladium intermediates.

Catalytic System Tuning

  • Pd-based systems : Adding Xantphos (ligand) reduces Pd aggregation, improving turnover number.

  • Cu-based systems : 1,10-Phenanthroline chelates Cu(I), preventing oxidation to inactive Cu(II).

Purification and Characterization

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chloride and piperidine byproducts.

  • Recrystallization : Methanol/water mixtures yield >95% pure product as white crystals.

Characterization Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J=5.2 Hz, 1H, naphthyridine), 7.82 (dd, J=8.8, 3.0 Hz, 1H, aryl), 3.94 (s, 3H, OCH₃)
HRMS m/z 401.5 [M+H]⁺ (calc. 401.5)
HPLC Purity: 97.3% (C18, MeCN/H₂O 60:40)

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl fluoride group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine in an aprotic solvent.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding sulfonamide or sulfonate derivatives.

Scientific Research Applications

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Chemical Biology: It can be used as a probe to study biological pathways involving sulfonyl fluoride groups.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl fluoride group. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antibacterial Activity: Contrast with 1,8-Naphthyridine Derivatives

In contrast, fluoronaphthyridones (e.g., fluoroquinolone analogs) demonstrate stronger antibacterial activity due to fluorine-enhanced DNA gyrase inhibition.

Antidepressant Activity: Comparison with NA-2

The compound 2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) exhibited antidepressant-like effects in rodent models, with acute and chronic treatments reducing immobility in forced swim and tail suspension tests. Its activity is linked to serotonergic modulation (e.g., 5-HT3 antagonism) and a favorable log P value (~2.5) for blood-brain barrier penetration . The target compound replaces the piperazine group with a sulfonyl-piperidine moiety, which may alter receptor affinity or pharmacokinetics.

Antitubercular Activity: Piperidine and Morpholine Analogs

Piperidine and morpholine-substituted 1,8-naphthyridines, such as 7-hydroxy-2-(4'-methoxybenzylamine)-4-morpholinomethyl-1,8-naphthyridine (2), have shown antitubercular activity. The morpholine group improves solubility, while nitro or halogen substituents enhance target binding . The target compound’s 5-fluoro and methoxy groups may similarly enhance bioavailability but require empirical validation.

Structural Isomers: 1,7-Naphthyridine Derivatives

The patent-pending compound 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine acts as a splicing modulator for proliferative diseases.

Key Data and Structural Comparisons

Compound Core Structure Key Substituents Biological Activity MIC/EC50
Target Compound 1,8-Naphthyridine 5-Fluoro-2-methoxybenzenesulfonyl-piperidine Not fully characterized N/A
1,8-NA / 3-TNB 1,8-Naphthyridine Variable (non-sulfonyl) Weak antibacterial (MIC ≥1.024 µg/mL) ≥1.024 µg/mL
NA-2 1,8-Naphthyridine 4-Methylpiperazine, cyano Antidepressant (rodent models) Immobility reduction at 5–10 mg/kg
Fluoronaphthyridones 1,8-Naphthyridine 3-Carboxylic acid, fluorine Antibacterial (DNA gyrase inhibition) <0.5 µg/mL (varies)
1,7-Naphthyridine Derivative 1,7-Naphthyridine Indazol-5-yl, piperidin-4-yl Splicing modulation Patent-protected

Mechanistic and Pharmacological Insights

  • Sulfonyl-Piperidine vs. Piperazine : The sulfonyl group in the target compound may enhance metabolic stability compared to NA-2’s piperazine, which is prone to oxidation .
  • Fluorine Effects : The 5-fluoro substituent could improve membrane permeability and target binding, as seen in fluoronaphthyridones .

Biological Activity

2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A naphthyridine core , which is known for its diverse pharmacological properties.
  • A piperidine ring substituted with a sulfonyl group, enhancing its reactivity and potential biological interactions.
  • A fluorinated methoxybenzene moiety , which may influence its pharmacokinetic properties.

Molecular Formula

The molecular formula of the compound is C18H25FN2O4SC_{18}H_{25}FN_2O_4S with a molecular weight of approximately 396.47 g/mol.

Synthesis

The synthesis typically involves several steps:

  • Formation of the sulfonamide : The reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions.
  • Naphthyridine coupling : The resulting intermediate is coupled with naphthyridine derivatives to yield the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl and naphthyridine portions are crucial for modulating these interactions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory properties : It may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial activity : Preliminary studies suggest it could be effective against certain bacterial strains.
  • Cytotoxic effects : In vitro studies have shown potential cytotoxicity against cancer cell lines, indicating its usefulness in oncology.

Study on Anti-inflammatory Activity

In a controlled study, the compound was tested for its ability to reduce inflammation in animal models. Results showed a significant decrease in inflammatory markers compared to control groups, suggesting its therapeutic potential in conditions like arthritis.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against various pathogens. It demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Data Table: Biological Activity Summary

Activity Type Effect Reference
Anti-inflammatoryReduced inflammatory markers
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Q & A

Q. What are the key synthetic routes for preparing 2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine, and how can intermediates be purified?

  • Methodological Answer : A common approach involves sequential functionalization of the piperidine and naphthyridine cores. For example, sulfonylation of the piperidine ring with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) can precede coupling to the naphthyridine scaffold via nucleophilic substitution or palladium-catalyzed cross-coupling . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/ether mixtures. Elemental analysis and high-resolution mass spectrometry (HRMS) are critical for confirming intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the naphthyridine and piperidine moieties. For example, the sulfonyl group deshields adjacent protons on the piperidine ring (~δ 3.5–4.5 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .
  • HRMS : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular ion peaks and isotopic patterns .

Q. What safety protocols are recommended for handling intermediates during synthesis?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles) when handling sulfonyl chlorides or volatile solvents (e.g., DMF, dichloromethane) .
  • Store intermediates in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Implement spill containment measures (e.g., absorbent pads, neutralization with sodium bicarbonate for acidic byproducts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation efficiency on the piperidine ring?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonyl chloride reactivity.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Temperature Control : Moderate heating (50–70°C) balances reaction rate and byproduct formation. Monitor progress via TLC (Rf shift in ethyl acetate/hexane systems) .
  • Workup : Quench excess sulfonyl chloride with aqueous NaHCO₃, followed by extraction with dichloromethane to isolate the sulfonamide .

Q. How can structure-activity relationships (SAR) be analyzed for modifications to the naphthyridine core?

  • Methodological Answer :
  • Analog Synthesis : Replace the 1,8-naphthyridine with quinoline or isoquinoline scaffolds to assess π-π stacking interactions .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) and compare IC₅₀ values. Use statistical tools (e.g., ANOVA) to identify significant activity differences .
  • Computational Modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins, focusing on hydrogen bonds with the sulfonyl group .

Q. How should discrepancies in biological activity data between batches be resolved?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
  • Crystallography : If crystalline, obtain X-ray structures to confirm stereochemistry and rule out polymorphic variations .
  • Assay Reproducibility : Repeat assays with standardized protocols (e.g., fixed cell lines, serum-free media) to minimize variability .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate cytochrome P450 interactions and hepatotoxicity risks. Focus on the sulfonamide group’s potential for bioactivation .
  • Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using software such as Meteor (Lhasa Limited) .

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